molecular formula C18H10N4O2 B134272 4,5-Di(3-pyridinyloxy)phthalonitrile CAS No. 147699-68-1

4,5-Di(3-pyridinyloxy)phthalonitrile

Cat. No. B134272
CAS RN: 147699-68-1
M. Wt: 314.3 g/mol
InChI Key: OGVJGKXQSAQKMW-UHFFFAOYSA-N
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Description

4,5-Di(3-pyridinyloxy)phthalonitrile (DPN) is a synthetic compound used in scientific research to study the effects of estrogen receptors (ERs) on various biological processes. DPN is a selective ER modulator that binds to ERs with high affinity and specificity.

Mechanism of Action

4,5-Di(3-pyridinyloxy)phthalonitrile binds to ERs with high affinity and specificity, activating their transcriptional activity. This leads to changes in gene expression that can have a wide range of effects on biological processes. 4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a higher affinity for ERβ than ERα, which may contribute to its unique effects on biological processes.
Biochemical and Physiological Effects:
4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a wide range of effects on biological processes. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 4,5-Di(3-pyridinyloxy)phthalonitrile has also been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4,5-Di(3-pyridinyloxy)phthalonitrile in lab experiments is its high affinity and specificity for ERs. This allows researchers to study the effects of ERs on biological processes with greater precision. However, one limitation of using 4,5-Di(3-pyridinyloxy)phthalonitrile is its relatively short half-life, which can make it difficult to study the long-term effects of ER activation.

Future Directions

There are many future directions for research on 4,5-Di(3-pyridinyloxy)phthalonitrile. One area of interest is its potential use as a therapeutic agent for various diseases, including osteoporosis, cardiovascular disease, and cancer. Another area of interest is its potential use as a tool for studying the effects of ERs on various biological processes. Further research is needed to fully understand the mechanisms of action and potential applications of 4,5-Di(3-pyridinyloxy)phthalonitrile.

Synthesis Methods

4,5-Di(3-pyridinyloxy)phthalonitrile is synthesized by reacting 4,5-dibromophthalonitrile with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction produces 4,5-Di(3-pyridinyloxy)phthalonitrile as a white crystalline powder, which is purified by recrystallization.

Scientific Research Applications

4,5-Di(3-pyridinyloxy)phthalonitrile is used in scientific research to study the effects of estrogen receptors on various biological processes. It is a selective ER modulator that binds to ERs with high affinity and specificity. 4,5-Di(3-pyridinyloxy)phthalonitrile has been used to study the effects of ERs on bone density, cardiovascular health, and cognitive function.

properties

CAS RN

147699-68-1

Product Name

4,5-Di(3-pyridinyloxy)phthalonitrile

Molecular Formula

C18H10N4O2

Molecular Weight

314.3 g/mol

IUPAC Name

4,5-dipyridin-3-yloxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C18H10N4O2/c19-9-13-7-17(23-15-3-1-5-21-11-15)18(8-14(13)10-20)24-16-4-2-6-22-12-16/h1-8,11-12H

InChI Key

OGVJGKXQSAQKMW-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3

synonyms

4,5-Bis(3-pyridinyloxy)phthalonitrile

Origin of Product

United States

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